Schild Plot Deviation with Losartan: [Sar1]Angiotensin II vs. Angiotensin II and [Asn1,Val5]Angiotensin II
In a direct head-to-head comparison using isolated rabbit aorta, [Sar1]angiotensin II, native angiotensin II, and [Asn¹,Val⁵]angiotensin II were evaluated for agonist profiles and interactions with the AT1-selective antagonist losartan. [Sar1]angiotensin II produced a flat Schild plot with underestimation of losartan's antagonist potency, whereas the other two agonists yielded Schild plots conforming to competitive antagonism expectations [1]. This divergent antagonist interaction profile cannot be predicted from simple binding affinity measurements and represents a unique pharmacological fingerprint of the [Sar1]-substituted scaffold.
| Evidence Dimension | Agonist-antagonist interaction (Schild plot characteristics with losartan) |
|---|---|
| Target Compound Data | Flat Schild plot; underestimation of antagonist potency for losartan |
| Comparator Or Baseline | Angiotensin II and [Asn¹,Val⁵]angiotensin II: Schild plots consistent with competitive antagonism |
| Quantified Difference | Qualitative deviation from competitive antagonism behavior observed exclusively with [Sar1]angiotensin II |
| Conditions | Isolated rabbit aorta assay; losartan as nonpeptide AT1-selective antagonist |
Why This Matters
This differential behavior indicates that [Sar1]angiotensin II probes a distinct receptor activation or regulatory mechanism, making it essential for studies investigating AT1 receptor heterogeneity or non-competitive antagonist interactions.
- [1] Liu YJ. Evidence that [Sar1]angiotensin II behaves differently from angiotensin II at angiotensin AT1 receptors in rabbit aorta. Eur J Pharmacol. 1993;235(1):9-15. View Source
